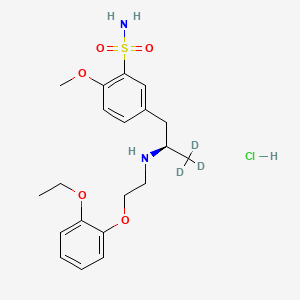
Fondenafil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Fondenafil-d5 is C24H27D5N6O3 . The molecular weight is 457.58 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Fondenafil-d5: is utilized in proteomics research to study protein interactions and modifications. As a labeled compound, it aids in the identification and quantification of proteins, especially when used in mass spectrometry-based techniques. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Biochemical Studies
In the realm of biochemistry, Fondenafil-d5 serves as a reference compound for enzyme assays and receptor-ligand binding studies. Its stable isotopic label ensures accurate tracking within biological systems, providing insights into metabolic pathways and the pharmacokinetics of related substances .
Pharmacological Research
Pharmacologists employ Fondenafil-d5 to explore drug-receptor interactions and to profile the pharmacodynamics of new therapeutic agents. It’s particularly valuable in the development of medications where precise measurement of drug activity and metabolism is required .
Medicinal Chemistry
Fondenafil-d5: is instrumental in medicinal chemistry for the synthesis of novel drug candidates. Its labeled nature allows for the tracing of structural changes during chemical reactions, aiding in the optimization of lead compounds for better efficacy and safety profiles .
Analytical Chemistry
In analytical chemistry, Fondenafil-d5 is used as an internal standard to calibrate instruments and validate analytical methods. Its consistent and predictable behavior under various conditions makes it an ideal standard for complex analyses, such as chromatography and spectroscopy .
Organic Chemistry Education
Educationally, Fondenafil-d5 can be used to demonstrate principles of organic synthesis and isotopic labeling to students. It provides a tangible example of how isotopes can be incorporated into molecules and the importance of such techniques in research .
Chemical Engineering
Fondenafil-d5: finds applications in chemical engineering, particularly in process optimization and control. Its stable isotopic label allows for real-time monitoring of chemical processes, contributing to the development of more efficient and sustainable industrial practices .
Environmental Monitoring
Lastly, Fondenafil-d5 plays a role in environmental monitoring. Researchers can use it to trace the environmental fate of similar compounds, assess their biodegradability, and study their potential impact on ecosystems .
Safety and Hazards
The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] } | |
CAS-Nummer |
1324230-58-1 |
Produktname |
Fondenafil-d5 |
Molekularformel |
C24H32N6O3 |
Molekulargewicht |
457.59 |
IUPAC-Name |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
InChI-Schlüssel |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Synonyme |
5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)